![molecular formula C21H25N3O5S B2879843 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 921903-66-4](/img/structure/B2879843.png)
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Drug Development
The structural complexity and stability of this compound suggest it could be a candidate for drug development. Its core structure, similar to that of 1,2,3-triazoles, indicates potential for use in creating new medications. Triazoles are known for their use in drugs with anticonvulsant, antibacterial, antifungal, anticancer, and antiviral properties . This compound could serve as a scaffold for developing drugs with similar therapeutic effects.
Organic Synthesis
This compound could be used as a building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are crucial in many organic compounds . Its ability to act as a stable intermediate can facilitate the synthesis of more complex molecules.
Supramolecular Chemistry
Due to its potential for strong dipole moments and hydrogen bonding ability, this compound could be utilized in supramolecular chemistry applications. It might help in the formation of novel molecular assemblies or enhance the stability of supramolecular structures .
Vasodilator Precursor
Similar compounds have been used as precursors to vasodilators . This compound could potentially be synthesized into a drug that helps widen blood vessels, improving blood flow and reducing blood pressure.
Sunscreen Component
Given its structural similarity to compounds used in sunscreen, such as homosalate, this compound could be explored as a new ingredient in sunscreen formulations to protect against UV radiation .
Mechanism of Action
Action Environment
Environmental factors matter:
Remember, this is a speculative overview based on structural features
: Chemistry LibreTexts: Naming Cycloalkanes : Thermo Fisher Scientific: MTT Assay : ChemicalBook: CCB Mechanism of Action : Frontiers in Journal of Pharmacology and Toxicology: Biological Potential of Indole Derivatives : NIST Chemistry WebBook: Formula Browser
properties
IUPAC Name |
N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-17-18(11-16)29-12-21(3,4)20(26)24(17)5/h6-11,23H,12H2,1-5H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUFBHOMMGMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide |
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